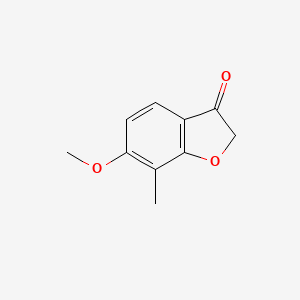

6-methoxy-7-methylbenzofuran-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

6-methoxy-7-methyl-1-benzofuran-3-one |

InChI |

InChI=1S/C10H10O3/c1-6-9(12-2)4-3-7-8(11)5-13-10(6)7/h3-4H,5H2,1-2H3 |

InChI Key |

GLQOPXRGLDBEGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OCC2=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Methoxy 7 Methylbenzofuran 3 2h One and Analogues

Classical and Established Synthetic Approaches to Benzofuran-3(2H)-ones

Traditional methods for constructing the benzofuran-3(2H)-one core often rely on the formation of the heterocyclic ring through intramolecular reactions, frequently facilitated by acid or base catalysis.

Intramolecular condensation and cyclization represent a foundational strategy for synthesizing benzofuran-3(2H)-ones. These reactions typically involve precursors that already contain the necessary atoms for the bicyclic system, which are then induced to form the final ring structure. A common approach involves the cyclization of suitably substituted phenolic compounds. For instance, base-mediated intramolecular condensation of ethyl 2-(2-formylphenoxy)acetates has been a classical route to this scaffold. researchgate.net Similarly, acid-catalyzed cyclization of acetal substrates can be employed, where protonation initiates an intramolecular nucleophilic attack from the phenyl ring to form the furanone ring. wuxiapptec.com The regioselectivity of such cyclizations can be influenced by the electronic properties of the substituents on the aromatic ring. wuxiapptec.com

Lewis acids are widely used catalysts that enhance the rate of benzofuran-3(2H)-one formation by activating substrates towards cyclization. nih.gov They function by coordinating with lone pairs on reactants, thereby lowering the activation energy of the ring-closing step. nih.gov For example, Lewis acids such as aluminum chloride (AlCl₃) can catalyze the cyclization of 2-phenoxyacetyl chlorides to yield benzofuran-3(2H)-ones. researchgate.net Boron trifluoride diethyl etherate (BF₃·OEt₂) has been utilized to promote Domino reactions that lead to benzofuran (B130515) derivatives. nih.gov The choice of Lewis acid can be critical, with different acids offering varying levels of reactivity and selectivity depending on the specific substrate.

A study by Beaudry et al. demonstrated a Lewis acid-catalyzed reaction between 3-hydroxy-2-pyrones and nitroalkenes to regioselectively prepare benzofuranones. This method allows for programmable substitution at any position on the scaffold. oregonstate.edu

| Catalyst | Reagents | Product Type | Reference |

| AlCl₃ | 3-hydroxy-2-pyrones, nitroalkenes | Substituted benzofuran-2(3H)-ones | oregonstate.edu |

| BF₃·OEt₂ | 2,4-diyn-1-ols, dicarbonyl compounds | Substituted benzofurans | nih.gov |

| Scandium triflate | o-hydroxybenzhydryl alcohol, isocyanide | Substituted aminobenzofurans | nih.gov |

Base-mediated reactions provide another robust avenue for the synthesis of the benzofuran-3(2H)-one core. These methods often involve the generation of a nucleophile, which then participates in an intramolecular ring-closing displacement or condensation. researchgate.netacs.org For example, the intramolecular condensation of ethyl 2-(2-formylphenoxy)acetates is a well-established base-mediated process. researchgate.net More recent developments include domino reactions, such as a base-mediated condensation cascade, to form 3-alkenyl benzofuran derivatives. acs.org Another strategy involves the base-mediated ring opening of 3-aroylbenzofurans, followed by a Michael addition and subsequent deformylation and cyclization to create new benzofuran structures. nih.gov

Advanced Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. Palladium, in particular, has emerged as a versatile catalyst for constructing benzofuran-3(2H)-one and its derivatives.

Palladium catalysts are highly effective in mediating a variety of transformations that lead to the benzofuran-3(2H)-one scaffold. These reactions often proceed through mechanisms involving oxidative addition, C-H activation, and reductive elimination. acs.orgresearchgate.net Palladium-catalyzed Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization, is a common route to the broader benzofuran class. nih.govacs.org Specific methods targeting the benzofuran-3(2H)-one structure often involve intramolecular Heck reactions or carbonylative approaches. acs.org For instance, an intramolecular Heck reaction can be a key step in a cyclization process following an initial oxidative addition of palladium to an aryl halide. acs.org

A simple and robust method for the direct arylation and ring closure of benzofurans to form dihydrobenzofuro[3,2-b]-benzofuran (DHB) derivatives has been reported, which proceeds via a Heck-type oxyarylation mechanism. acs.orgnih.gov This highlights the power of palladium to facilitate complex ring-forming cascades.

The carbonylative Heck reaction is a powerful tool for introducing a carbonyl group during the formation of the heterocyclic ring, making it particularly suitable for synthesizing benzofuran-3(2H)-ones. This reaction involves the palladium-catalyzed coupling of an aryl halide, carbon monoxide (CO), and an alkene. A facile palladium-catalyzed cascade reaction involving carbonylation, a Heck reaction, and esterification has been developed to access benzofuran-3(2H)-one-containing γ-ketoesters. researchgate.net In this process, an ortho-alkenyl-substituted aryl iodide reacts with CO and an alcohol in the presence of a palladium catalyst. The reaction proceeds through a sequence of carbonylation of the aryl-palladium intermediate, followed by an intramolecular Heck-type insertion and subsequent alcoholysis to yield the final product. researchgate.net This method exhibits broad substrate scope and good functional-group compatibility. researchgate.net

A related study presents a palladium-catalyzed carbonylative Heck reaction to synthesize monoprotected 1,3-ketoaldehydes from aryl iodides using near-stoichiometric amounts of carbon monoxide delivered via a two-chamber system. organic-chemistry.org This approach demonstrates exceptional functional group tolerance and offers a regioselective and efficient route to carbonyl-containing structures that are precursors to various heterocycles. organic-chemistry.org

Palladium-Catalyzed Reactions for Benzofuran-3(2H)-one Scaffolds

C-O Coupling Strategies

Palladium-catalyzed C-O bond formation is a key strategy for constructing the oxygen-containing heterocyclic core of benzofuranones. This approach is often the final, ring-closing step in a multi-step sequence. For instance, in dual-metal relay catalysis systems, a palladium catalyst facilitates an intramolecular C-O coupling after an initial carbon-carbon bond formation has been established. americanelements.comacs.org This cyclization step is crucial for assembling the final benzofuranone ring structure. The efficiency of this coupling is influenced by the choice of ligands and bases, with ligands like X-Phos and bases such as K₃PO₄ being identified as optimal in certain systems. organic-chemistry.org

Rhodium(III)-Catalyzed C-H/C-C Bond Activation and Cascade Annulation

Rhodium(III) catalysis has enabled novel synthetic pathways through the activation of otherwise inert C-H and C-C bonds. A notable application is the one-pot, three-component synthesis of benzofuran-3(2H)-ones bearing tetrasubstituted carbon stereocenters. researchgate.net This method involves the reaction of salicylaldehydes, cyclopropanols, and alkyl alcohols. The mechanism proceeds via a Cp*Rh(III)-catalyzed C-H activation of the salicylaldehyde, which is then coupled with the cyclopropanol through a ring-opening C-C cleavage. researchgate.net This cascade annulation process demonstrates high functional group tolerance and provides a rapid route to structurally complex benzofuranones. researchgate.net

Dual-Metal Relay Catalysis in Enantioselective Synthesis

To achieve high levels of stereocontrol, dual-metal relay catalysis has emerged as a powerful strategy. This approach combines the distinct catalytic properties of two different metals in a single pot to orchestrate a cascade of reactions. A prime example is the enantioselective synthesis of gem-diaryl benzofuran-3(2H)-ones, which are valuable structures in medicinal chemistry. organic-chemistry.org

This one-pot reaction utilizes a combination of a rhodium/chiral sulfur-olefin complex and a palladium catalyst. americanelements.comacs.orgnih.gov The process begins with a Rh-catalyzed enantioselective 1,2-addition of an arylboronic acid to an α-diketone. This is immediately followed by a Pd-catalyzed intramolecular C-O coupling, which forms the benzofuranone ring. organic-chemistry.org This strategy efficiently generates quaternary carbon-containing benzofuran-3(2H)-ones in good yields and with outstanding enantioselectivity, often reaching up to 99% enantiomeric excess (ee). americanelements.comorganic-chemistry.orgnih.gov

| Entry | Arylboronic Acid | α-Diketone | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | 1-(2-bromophenyl)-2-phenylethane-1,2-dione | 85 | 99 |

| 2 | 4-Tolylboronic acid | 1-(2-bromophenyl)-2-phenylethane-1,2-dione | 90 | 98 |

| 3 | 4-Methoxyphenylboronic acid | 1-(2-bromophenyl)-2-phenylethane-1,2-dione | 88 | 99 |

| 4 | Phenylboronic acid | 1-(2-bromo-4-methylphenyl)-2-phenylethane-1,2-dione | 82 | 97 |

This table presents a selection of results from the dual-metal relay catalysis for the synthesis of gem-diaryl benzofuran-3(2H)-ones, demonstrating the method's high yield and enantioselectivity across different substrates. organic-chemistry.org

Organocatalytic and Metal-Free Synthetic Innovations

Moving beyond transition metals, organocatalytic and metal-free approaches offer sustainable and often complementary strategies for benzofuranone synthesis. These methods utilize small organic molecules as catalysts or harness energy from light to drive reactions.

N-Heterocyclic Carbene (NHC)-Catalyzed Annulations

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for a variety of chemical transformations. In the context of benzofuranone synthesis, NHCs can catalyze cascade reactions to build the heterocyclic core. One such method involves an NHC/base-catalyzed sequence that begins with an intramolecular hydroacylation of an unactivated alkyne, followed by an intermolecular Stetter reaction and a final base-catalyzed rearrangement to furnish the functionalized benzofuranone. nih.gov NHCs have also been employed in annulation reactions of enals with aurone (B1235358) analogues to create complex spirobenzofuran-3-ones. acs.org

| Starting Material (Alkyne) | Aldehyde | Product (Benzofuranone) | Yield (%) |

| 2-(prop-2-yn-1-yloxy)benzaldehyde | Benzaldehyde | 2-benzyl-2-hydroxybenzofuran-3(2H)-one | 75 |

| 2-(but-2-yn-1-yloxy)benzaldehyde | 4-Chlorobenzaldehyde | 2-((4-chlorophenyl)(hydroxy)methyl)benzofuran-3(2H)-one | 68 |

| 2-(3-phenylprop-2-yn-1-yloxy)benzaldehyde | Naphthaldehyde | 2-(hydroxy(naphthalen-2-yl)methyl)benzofuran-3(2H)-one | 71 |

This table illustrates the scope of the NHC/base-catalyzed cascade reaction for synthesizing various functionalized benzofuranones. nih.gov

Catalyst-Free and Visible-Light-Driven Cyclizations

In a push towards greener chemistry, visible-light-promoted reactions have gained traction. These methods avoid the need for metal catalysts and often proceed under mild conditions. One such protocol involves the visible-light-promoted difluoromethylation and cyclization of 2-vinyloxy arylalkynes to produce bis(difluoromethyl)-substituted benzofurans. nih.gov Another approach uses visible light to induce a cascade reaction between 2-vinyloxy arylalkynes and thiosulfonates, leading to thio-substituted dibenzofuran derivatives. researchgate.netdocumentsdelivered.com These reactions typically rely on a photocatalyst that absorbs light and initiates a radical cascade cyclization process. nih.gov

Rearrangement Reactions for Benzofuran Ring Formation

Rearrangement reactions provide an elegant way to construct complex molecular architectures from simpler precursors. The Perkin rearrangement, a classic example, facilitates a coumarin-benzofuran ring contraction. nih.gov This reaction transforms 3-halocoumarins into benzofuran-2-carboxylic acids in the presence of a base. The mechanism is proposed to start with a base-catalyzed fission of the coumarin ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide anion on the vinyl halide, which leads to the formation of the benzofuran ring. nih.gov The use of microwave assistance can significantly accelerate this transformation, reducing reaction times from hours to minutes while achieving high yields. nih.gov Another reported method involves an unusual rearrangement from a benzopyran to a benzofuran ring system under moderate conditions. nih.gov

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules like benzofuran-3(2H)-ones. These approaches aim to reduce waste, minimize energy consumption, and utilize more environmentally benign reagents and conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields compared to conventional heating methods. semanticscholar.org This technology has been successfully applied to the synthesis of benzofuran-3(2H)-one derivatives, offering a rapid and efficient route to these important scaffolds. nih.gov

A study demonstrated a new method for synthesizing various substituted benzofuran-3(2H)-ones under microwave irradiation. semanticscholar.org The reaction conditions were optimized, and the method proved to be a short and facile way to obtain these compounds in moderate yields. nih.gov For instance, the synthesis of analogues such as 7-methylbenzofuran-3(2H)-one and 6-methylbenzofuran-3(2H)-one was achieved with yields of 52% and 47%, respectively. semanticscholar.org The reactions are typically carried out in a dedicated microwave reactor, which allows for precise control of temperature and pressure. semanticscholar.org Clay-catalyzed, solventless condensation reactions under microwave irradiation have also been reported for the synthesis of related aurone derivatives from benzofuran-3(2H)-one. mdpi.com

| Compound | Yield (%) | Melting Point (°C) |

| Benzofuran-3(2H)-one | 43% | 95–98 |

| 7-Methylbenzofuran-3(2H)-one | 52% | 86.5–87.5 |

| 6-Methylbenzofuran-3(2H)-one | 47% | 85–86 |

| 5-Methylbenzofuran-3(2H)-one | 58% | 110–111 |

Data sourced from Hu, et al., Acta Chim. Slov. 2019, 66, 745–750. semanticscholar.org

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies that align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste from purification of intermediates, and saving time and resources. researchgate.net

A notable example is the one-pot, three-component synthesis of benzofuran-3(2H)-ones bearing tetrasubstituted carbon stereocenters. researchgate.net This rhodium(III)-catalyzed reaction utilizes salicylaldehydes, cyclopropanols, and alcohols to construct the complex benzofuranone core through a cascade of C-H and C-C bond activations and annulation. researchgate.net This approach is particularly significant for its ability to generate molecular complexity from simple starting materials in a single operation.

Another efficient one-pot method has been developed for the synthesis of 2,3-disubstituted benzofurans using a three-component Sonogashira coupling reaction under microwave irradiation. nih.gov While the final product is a benzofuran rather than a benzofuranone, the strategy of combining multiple bond-forming events in a single pot is a key concept. Similarly, copper-catalyzed MCRs have been employed to prepare highly functionalized pyrroles, showcasing the versatility of this approach in heterocyclic synthesis. researchgate.net

Regioselective and Stereoselective Synthesis of Substituted Benzofuran-3(2H)-ones

The biological activity of benzofuran-3(2H)-one derivatives is often highly dependent on the substitution pattern on the aromatic ring and the stereochemistry of any chiral centers. Therefore, the development of synthetic methods that allow for precise control over these features is of paramount importance.

A general strategy for achieving regiochemical control involves the cyclization of an α-phenoxycarbonyl compound. oregonstate.edu However, when both ortho positions of the phenol (B47542) are unsubstituted, mixtures of regioisomers can be common. oregonstate.edu To address this, a novel synthesis of substituted phenols from 3-hydroxy-2-pyrones and nitroalkenes has been developed, which allows for excellent regioselectivity. oregonstate.edu This method has been extended to the regioselective preparation of benzofuranones with programmable substitution at any position by using nitroalkenes bearing a carbomethoxymethyl group. oregonstate.edunih.govacs.org

The construction of quaternary carbon stereocenters, particularly at the C2 position of the benzofuranone ring, is a significant synthetic challenge. Several advanced catalytic methods have been developed to address this.

One powerful strategy involves a rhodium/cobalt relay-catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids. nih.govacs.org This reaction simultaneously constructs the benzofuran motif containing a C2 quaternary center and a C3 carbonyl group in moderate to good yields. nih.govacs.org A key finding from mechanistic studies is that the oxygen atom of the C3 carbonyl group originates from molecular oxygen. acs.org

Another innovative approach is an asymmetric dual-metal relay catalysis that combines a rhodium-catalyzed enantioselective 1,2-addition with a palladium-catalyzed intramolecular C-O coupling. organic-chemistry.orgacs.org This one-pot cascade reaction efficiently synthesizes gem-diaryl benzofuran-3(2H)-ones containing a quaternary carbon with good yields and high enantioselectivity. organic-chemistry.orgacs.org

| Catalyst System | Key Transformation | Outcome |

| Rh(III)/Cp*Rh(III) | C-H/C-C activation and cascade annulation | Synthesis of 2,2-disubstituted benzofuran-3(2H)-ones researchgate.net |

| Rh/Co Relay Catalysis | C-H functionalization/annulation | Construction of C2 quaternary center nih.govacs.org |

| Rh/Pd Dual-Metal Relay | Enantioselective 1,2-addition & C-O coupling | Enantioselective synthesis of gem-diaryl benzofuran-3(2H)-ones organic-chemistry.orgacs.org |

Achieving high levels of both diastereoselectivity and enantioselectivity is crucial for the synthesis of biologically active chiral molecules. For benzofuran-3(2H)-ones, several organocatalytic and metal-catalyzed methods have been reported.

A highly enantioselective Michael addition of 2-substituted benzofuran-3(2H)-ones to nitroolefins has been developed using a bifunctional squaramide catalyst. researchgate.net This reaction efficiently synthesizes chiral 2,2'-substituted benzofuran-3-one derivatives, which bear adjacent quaternary-tertiary stereocenters, with excellent enantioselectivities. researchgate.net

As mentioned previously, the asymmetric dual-metal relay catalysis strategy provides a powerful method for the enantioselective synthesis of gem-diaryl benzofuran-3(2H)-ones, achieving up to 99% enantiomeric excess (ee). acs.org This one-pot reaction demonstrates how combining two distinct catalytic cycles can lead to highly efficient and selective transformations. organic-chemistry.orgacs.org The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has also been applied to the enantioselective synthesis of sterically hindered benzofuran-3(2H)-one-derived α-aryl-β-keto esters, which can serve as precursors to chiral benzofuranones.

Chemical Reactivity and Derivatization of the 6 Methoxy 7 Methylbenzofuran 3 2h One Framework

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

The benzene (B151609) ring of the 6-methoxy-7-methylbenzofuran-3(2H)-one core is activated towards electrophilic aromatic substitution (SEAr) by the presence of the electron-donating methoxy (B1213986) and methyl groups. The directing effects of these substituents, along with the influence of the fused furanone ring, govern the regioselectivity of these reactions. The C-6 methoxy group is a strong ortho-para director, while the C-7 methyl group is a weaker ortho-para director. Consequently, the C-4 and C-5 positions are the most probable sites for electrophilic attack.

Common electrophilic aromatic substitution reactions applicable to this scaffold include halogenation, nitration, and Friedel-Crafts reactions. For instance, halogenation, particularly bromination or chlorination, can introduce halogen atoms that serve as handles for further cross-coupling reactions or can directly enhance biological activity. nih.gov The choice of reagents and reaction conditions is crucial to control the regioselectivity and prevent side reactions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Potential Product(s) |

| Bromination | Br₂, Acetic Acid | 4-Bromo-6-methoxy-7-methylbenzofuran-3(2H)-one |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-6-methoxy-7-methylbenzofuran-3(2H)-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-6-methoxy-7-methylbenzofuran-3(2H)-one |

Carbonyl Group Transformations at C-3

The ketone functionality at the C-3 position is a primary site for a variety of nucleophilic addition and reduction reactions. These transformations are fundamental for introducing structural diversity and altering the electronic and steric properties of the molecule.

Reduction of the C-3 carbonyl group can yield the corresponding secondary alcohol, 6-methoxy-7-methyl-2,3-dihydrobenzofuran-3-ol. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome. Common reagents include sodium borohydride (B1222165) (NaBH₄) for a straightforward reduction or lithium aluminum hydride (LiAlH₄) for a more potent option. imperial.ac.uk

Further transformations include the reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to produce tertiary alcohols. The carbonyl group can also undergo reductive amination or serve as a precursor for the Wittig reaction to introduce an exocyclic double bond at the C-3 position.

Reactions Involving the Furan Ring (e.g., at C-2)

The C-2 position of the benzofuran-3(2H)-one system features a methylene (B1212753) group (CH₂) that is alpha to the C-3 carbonyl. This positioning renders the C-2 protons acidic, making it a nucleophilic center upon deprotonation with a suitable base. This reactivity is extensively utilized in condensation reactions.

A prominent example is the base-catalyzed Knoevenagel condensation with various aromatic or aliphatic aldehydes. This reaction leads to the formation of 2-ylidene derivatives, often known as aurones, which are a class of compounds with significant biological interest. niscpr.res.in The synthesis of (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives from the corresponding chalcones highlights a related synthetic strategy that proceeds through a C-2 functionalized intermediate. niscpr.res.in

Alkylation reactions can also be performed at the C-2 position using an appropriate base and an alkyl halide, allowing for the introduction of various alkyl or substituted alkyl chains.

Table 2: Key Reactions at the C-2 Position

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Aromatic Aldehyde, Base (e.g., Piperidine) | 2-Arylidenebenzofuran-3(2H)-one (Aurone) |

| Alkylation | Alkyl Halide, Base (e.g., LDA, NaH) | 2-Alkyl-6-methoxy-7-methylbenzofuran-3(2H)-one |

| Michael Addition | α,β-Unsaturated Carbonyl Compound, Base | 2-(3-Oxoalkyl)-6-methoxy-7-methylbenzofuran-3(2H)-one |

Functional Group Interconversions of Methoxy and Methyl Substituents

The methoxy and methyl groups on the aromatic ring provide additional opportunities for derivatization through functional group interconversions (FGIs). imperial.ac.uk These transformations can modulate the molecule's polarity, solubility, and interaction with biological targets.

The C-6 methoxy group can be cleaved to unveil the corresponding phenol (B47542) (6-hydroxy-7-methylbenzofuran-3(2H)-one). This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The resulting phenol is a versatile intermediate for synthesizing ethers, esters, or for use in reactions requiring a free hydroxyl group.

The C-7 methyl group can be functionalized via free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This reaction yields a 7-(bromomethyl) derivative, which is a highly reactive intermediate. This benzylic bromide can readily undergo nucleophilic substitution reactions to introduce a wide array of functional groups, such as alcohols, ethers, amines, and nitriles. vanderbilt.edu

Heterocyclic Ring Fusions and Spirocyclic Derivatization

The inherent reactivity of the this compound framework allows for its use as a building block in the synthesis of more complex polycyclic systems. This includes the fusion of additional heterocyclic rings or the construction of spirocyclic structures.

Derivatives of benzofuran-3(2H)-one, particularly the 2-arylidene products from Knoevenagel condensations, are excellent substrates for cascade reactions. For example, an enantioselective approach utilizing 2-arylidenebenzofuran-3(2H)-ones and in situ generated 2-thioacetaldehyde can produce spirocyclic tetrahydrothiophene (B86538) derivatives through a thio-Michael-aldol reaction sequence. researchgate.net This demonstrates the potential to construct complex spiro-heterocycles centered at the C-2 position of the benzofuranone core.

Furthermore, the benzofuranone skeleton can be elaborated to form fused heterocyclic systems. While specific examples starting directly from this compound are not prevalent, related benzofuran precursors have been used to synthesize fused systems like benzofuro-[2,3-c]- -benzazepin-6,12-diones through intramolecular cyclizations. nih.gov Such strategies could potentially be adapted to create novel fused ring systems from appropriately functionalized derivatives of the title compound.

Structural Elucidation and Advanced Characterization of 6 Methoxy 7 Methylbenzofuran 3 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the entire molecular framework.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within the molecule. For 6-methoxy-7-methylbenzofuran-3(2H)-one, the spectrum is expected to show five unique signals corresponding to the aromatic protons, the methylene (B1212753) protons of the furanone ring, and the protons of the methoxy (B1213986) and methyl substituents.

The two aromatic protons on the benzene (B151609) ring, H-4 and H-5, would appear as doublets due to coupling with each other (ortho-coupling). The electron-donating effects of the methoxy group at C-6 and the methyl group at C-7 would influence their precise chemical shifts, typically causing them to appear in the aromatic region (δ 6.5-7.5 ppm). The methylene protons at the C-2 position (H-2) are adjacent to the carbonyl group and the ether oxygen, resulting in a downfield shift; they would appear as a singlet. The methoxy (–OCH₃) and methyl (–CH₃) protons would also each produce a distinct singlet, with the methoxy protons appearing further downfield due to the deshielding effect of the attached oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on typical chemical shift values for analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~7.0 - 7.2 | d |

| H-5 | ~6.8 - 7.0 | d |

| H-2 (CH₂) | ~4.6 | s |

| 6-OCH₃ | ~3.9 | s |

| 7-CH₃ | ~2.2 | s |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to display ten distinct signals, corresponding to each unique carbon atom in the structure.

The most downfield signal would be that of the carbonyl carbon (C-3) due to its significant deshielding, typically appearing around 190-200 ppm. The aromatic carbons attached to the oxygen atoms (C-6 and C-7a) would resonate at high chemical shifts within the aromatic region, while the other aromatic carbons (C-3a, C-4, C-5, C-7) would appear at slightly lower shifts. The methylene carbon (C-2) would be found in the aliphatic region but shifted downfield by the adjacent oxygen and carbonyl group. Finally, the methoxy (–OCH₃) and methyl (–CH₃) carbons would appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on typical chemical shift values for analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~70-75 |

| C-3 (C=O) | ~195 |

| C-3a | ~120-125 |

| C-4 | ~110-115 |

| C-5 | ~125-130 |

| C-6 | ~155-160 |

| C-7 | ~115-120 |

| C-7a | ~160-165 |

| 6-OCH₃ | ~56 |

| 7-CH₃ | ~10-15 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made in 1D spectra and establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, a key cross-peak would be observed between the aromatic protons H-4 and H-5, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals for H-2, H-4, H-5, the methoxy, and the methyl groups to their corresponding carbon signals (C-2, C-4, C-5, –OCH₃, and –CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the methyl protons (7-CH₃) to the aromatic carbons C-6, C-7, and C-7a, and from the methoxy protons (6-OCH₃) to C-6. The methylene protons (H-2) would show correlations to the carbonyl carbon (C-3) and the quaternary carbon C-3a, confirming the structure of the furanone ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₁₀O₃), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or a related ion like [M+H]⁺. The calculated exact mass is 178.0630 g/mol .

Electron ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern that can be used for structural confirmation. The molecular ion peak ([M]⁺) would be observed at m/z = 178. Common fragmentation pathways for benzofuranones involve the loss of small, stable molecules or radicals. Expected fragmentation patterns would include:

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z = 163.

Loss of carbon monoxide (CO) from the carbonyl group, a common fragmentation for ketones, leading to a fragment at m/z = 150.

Subsequent loss of a methyl radical from the m/z 150 fragment to yield an ion at m/z = 135.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Data predicted based on established fragmentation patterns.

| m/z | Proposed Fragment Identity |

| 178 | [M]⁺ (Molecular Ion) |

| 163 | [M - •CH₃]⁺ |

| 150 | [M - CO]⁺ |

| 135 | [M - CO - •CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features. The most prominent peak would be a strong absorption corresponding to the carbonyl (C=O) group of the ketone, which is expected in the range of 1700-1720 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations around 1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages (both the cyclic ether and the methoxy group) would appear as strong bands in the fingerprint region, typically between 1250 cm⁻¹ and 1050 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound Data predicted based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1710 | C=O stretch | Ketone |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250-1050 | C-O stretch | Ether |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this compound, a single-crystal X-ray diffraction analysis would confirm the planarity of the benzofuran (B130515) ring system. It would provide exact measurements for all bond lengths, such as the C=O double bond of the ketone and the C-O bonds of the ether and methoxy groups. Furthermore, it would reveal the conformation of the molecule and how individual molecules pack together in the crystal, identifying any significant intermolecular forces like C-H···O hydrogen bonds or π–π stacking interactions that stabilize the solid-state structure. This technique provides the absolute, unambiguous proof of the molecular structure.

Computational Chemistry and Theoretical Investigations of 6 Methoxy 7 Methylbenzofuran 3 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 6-methoxy-7-methylbenzofuran-3(2H)-one. unipd.it Methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry to its lowest energy state. semanticscholar.orgresearchgate.net

From the optimized structure, a wealth of electronic properties can be determined. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, a Molecular Electrostatic Potential (MESP) map can be generated. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be expected to be a region of high negative potential, while the aromatic protons would exhibit positive potential. These calculations are invaluable for predicting how the molecule will interact with other reagents and biological targets. rsc.org Global reactivity descriptors, derived from the FMO energies, provide quantitative measures of the molecule's chemical properties, as shown in the table below. semanticscholar.org

Table 1: Illustrative Global Reactivity Descriptors Note: The following values are hypothetical examples for illustrative purposes.

| Descriptor | Definition | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.45 |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 1.80 |

| Global Hardness (η) | (I - A) / 2 | 2.225 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.025 |

| Electrophilicity Index (ω) | μ² / 2η | 3.64 |

Conformational Analysis and Energy Minimization Studies

The biological activity and chemical reactivity of a flexible molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying all possible stable conformers and determining their relative energies. researchgate.net While the benzofuran (B130515) ring system is largely planar, rotation around the single bond of the methoxy (B1213986) group allows for different spatial orientations.

A common computational approach is to perform a Potential Energy Surface (PES) scan by systematically rotating specific dihedral angles—in this case, the C-C-O-C angle of the methoxy group—and calculating the energy at each step. nih.gov This process identifies low-energy regions on the conformational landscape. Each identified low-energy structure is then subjected to a full geometry optimization to find the nearest local energy minimum. researchgate.net By comparing the final energies of all optimized conformers, the global minimum energy conformation, which is the most stable and likely the most populated form of the molecule at equilibrium, can be identified. nih.gov These studies are crucial as different conformers can exhibit distinct biological activities and spectroscopic properties. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry provides highly valuable methods for predicting the spectroscopic properties of molecules, which can aid in structure elucidation and characterization.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with good accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory. uncw.edu The process involves first obtaining the optimized geometries of the stable conformers. uncw.edu Isotropic shielding values are then calculated for each nucleus in each conformer. Since the experimentally observed spectrum is an average over all conformations present in solution, the final predicted chemical shifts are calculated as a Boltzmann-weighted average of the values for each conformer. uncw.edu This approach accounts for the relative populations of the different conformers at a given temperature. uncw.edu

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following values are hypothetical examples for illustrative purposes and are referenced against Tetramethylsilane (TMS).

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C=O (Carbonyl) | 195.2 |

| ¹³C | Aromatic C-O | 165.8 |

| ¹³C | Aromatic C-OCH₃ | 158.4 |

| ¹³C | Aromatic CH | 115.1 |

| ¹³C | -OCH₃ | 56.3 |

| ¹³C | -CH₂- | 45.7 |

| ¹³C | Aromatic C-CH₃ | 118.9 |

| ¹³C | -CH₃ | 9.8 |

| ¹H | Aromatic H | 7.15 |

| ¹H | Aromatic H | 6.98 |

| ¹H | -OCH₃ | 3.88 |

| ¹H | -CH₂- | 4.65 |

| ¹H | -CH₃ | 2.25 |

UV-Vis Spectra: The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov These calculations predict the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netuta.edu Calculations are often performed using a polarizable continuum model (PCM) to simulate the effect of a solvent, as solvent polarity can significantly influence the absorption spectrum. semanticscholar.org The results provide insight into the electronic transitions occurring within the molecule, such as π→π* transitions within the aromatic system. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Excluding Human Data)

Computational techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in exploring how a small molecule like this compound might interact with a biological macromolecule, such as a non-human enzyme or receptor. derpharmachemica.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of the ligand when it binds to the active site of a target protein. bipublication.com The process involves generating a grid around the protein's binding site and then computationally placing the ligand in various positions and conformations within that site. jocpr.com A scoring function is used to estimate the binding energy for each pose, with lower scores typically indicating a more favorable interaction. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ijper.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted binding pose over time. mdpi.com MD simulations model the atomic-level movements of the protein-ligand complex in a simulated physiological environment, providing a dynamic view of the interaction. researchgate.net These simulations, which can span from nanoseconds to microseconds, help validate the docking results by determining if the key interactions are maintained. arxiv.org Analysis of the simulation trajectory can reveal conformational changes in both the ligand and the protein upon binding and provide a more refined estimate of the binding free energy. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the detailed step-by-step mechanism of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathway from reactants to products. mdpi.com

This process involves calculating the geometries and energies of all relevant species along the reaction coordinate, including reactants, products, intermediates, and, crucially, transition states. DFT calculations are commonly employed to locate these stationary points. mdpi.com Once a transition state is identified, its structure provides insight into the geometry of the activated complex. The calculated energy difference between the reactants and the transition state yields the activation energy barrier, a critical factor determining the reaction rate.

For instance, in a potential reaction such as an aldol (B89426) condensation at the C-2 position, computational methods could be used to compare different mechanistic pathways (e.g., base-catalyzed vs. acid-catalyzed) and determine which is more likely to occur by comparing their respective activation barriers. This detailed mechanistic understanding is fundamental for optimizing reaction conditions and predicting the formation of byproducts.

Structure Activity Relationship Sar Investigations of 6 Methoxy 7 Methylbenzofuran 3 2h One Derivatives

Impact of Substituents on Biological Activities

Role of Methoxy (B1213986) and Methyl Groups on the Benzene (B151609) Ring

The methoxy (-OCH3) and methyl (-CH3) groups on the benzene portion of the benzofuranone core are fundamental to its biological activity. The presence of methoxy groups has been found to significantly enhance anticancer activity when compared to unsubstituted derivatives. These groups influence the electronic properties of the molecule, which can stabilize intermediates during chemical reactions and interactions with biological targets.

The position of the methoxy group is particularly crucial. Studies on related aromatic structures have shown that a methoxy group in the para position enhances activity, a meta substituent has little to no effect, while an ortho substituent can lead to a significant reduction in activity. nih.gov This effect is partly attributed to stereoelectronic factors; for instance, in certain chromanol derivatives, the chroman ring system holds the ethereal oxygen's lone pair of electrons nearly perpendicular to the aromatic ring, which provides additional stabilization for radical intermediates formed during antioxidant activity. researchgate.net Even minor modifications, such as changing the type and position of alkoxy substituents (e.g., -OCH3 vs. -OCH2CH3), can influence the compound's volume, lipophilicity, and ultimately, its biological activity and ability to be transported across cellular membranes. nih.gov

Influence of Halogenation (e.g., Bromine, Chlorine, Fluorine) on Cytotoxicity and Binding Affinity

The introduction of halogen atoms—such as bromine, chlorine, or fluorine—to the benzofuran (B130515) ring is a well-established strategy for increasing anticancer activity. nih.gov This enhancement is often attributed to the ability of halogens to form a "halogen bond," an attractive interaction between the electrophilic halogen and nucleophilic sites on a biological target, which substantially improves binding affinity. nih.gov

Research has quantified the effects of halogenation on membrane binding and permeation, key factors in a drug's bioavailability. Replacing a hydrogen atom with a chlorine or a trifluoromethyl residue enhances the free energy of partitioning into a lipid membrane and increases the permeability coefficient by factors of approximately 2 and 9, respectively. nih.gov Furthermore, the specific placement of the halogen is a critical determinant of its biological effect. nih.gov For example, the introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity against both normal and cancer cells. researchgate.net While the nature of the specific halogen (Cl, Br, F) may not always significantly impact the cytotoxic activity, its position on the scaffold is of great importance. nih.gov Studies on antimicrobial peptides have also shown that halogenation can enhance antimicrobial efficacy and proteolytic stability while maintaining low cytotoxicity. nih.gov

Effects of Benzylidene Substitutions at C-2 on Electronic Properties and Target Interactions

Modifications at the C-2 position of the benzofuranone ring are crucial for cytotoxic activity. nih.gov A common and effective modification is the introduction of a benzylidene group, creating derivatives known as aurones. One such example is (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, which has been investigated for its biological properties. researchgate.net

The electronic properties of the entire molecule are significantly affected by substituents on the appended benzylidene ring. Studies on analogous molecular structures show that electron-withdrawing and electron-donating groups on the benzylidene portion can alter the electronic character of the core structure. nih.gov For instance, in some series of 2-benzoylbenzofuran derivatives, electron-donating substituents on the phenyl ring were found to contribute to more potent anticancer activities. nih.gov These substitutions influence how the molecule interacts with its biological targets, such as cyclin-dependent kinases (CDKs), which are important in cell cycle regulation. nih.gov

Significance of Piperazine and Other Heterocyclic Moieties

The incorporation of nitrogen-containing heterocyclic rings, particularly piperazine, is a frequently used strategy in drug design to enhance biological activity. mdpi.com Piperazine itself is a biologically active moiety, known to act as a GABA receptor agonist, which can confer specific activities to the hybrid molecule. drugbank.com

Hybrid molecules combining benzofuran and N-aryl piperazine have demonstrated potent anti-inflammatory and anticancer activities. mdpi.combohrium.com The substituents on the N-aryl portion of the piperazine ring can further modulate this activity. bohrium.com The inclusion of such hydrophilic, heteroatom-containing groups can also significantly improve a compound's physicochemical properties, which is beneficial for its development as a potential therapeutic agent. nih.gov

Positional Isomer Effects on Activity

The spatial arrangement of substituents on the benzofuranone core, known as positional isomerism, is a critical determinant of biological activity. nih.gov A minor shift in the position of a functional group can lead to significant changes in a molecule's properties and its interaction with biological systems. studysmarter.co.uk

This principle is clearly demonstrated by the differential effects of methoxy groups placed at various positions on an aromatic ring, where para-substituted compounds show enhanced activity while ortho-substituted ones show decreased activity. nih.gov Likewise, the position of a halogen atom on the benzofuran ring is a more critical factor for its biological effect than the specific type of halogen used. nih.gov Studies comparing different substitution patterns of methoxy and ethoxy groups on the benzene ring have confirmed that these positional changes directly impact the lipophilicity and cytotoxic profile of the resulting derivatives. nih.gov The synthesis and separation of various positional isomers of (aminopropyl)benzofuran further underscore the importance of precise substituent placement in this class of compounds. nih.gov

Conformational Factors and Stereochemistry in SAR

Beyond the connectivity and position of atoms, the three-dimensional arrangement of a molecule—its stereochemistry and conformation—plays a vital role in its biological activity. washington.eduwindows.net Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements. windows.net For a molecule to exert its effect, it must often adopt a specific three-dimensional shape, or conformation, to fit into the binding site of its target receptor. washington.edu

Comparative Analysis with Related Benzofuran Scaffolds

The biological activity of derivatives of 6-methoxy-7-methylbenzofuran-3(2H)-one is significantly influenced by their chemical structure. A comparative analysis with other benzofuran scaffolds reveals key structural features that modulate their therapeutic potential, particularly in the realms of anticancer and antimicrobial activities.

The presence and position of substituents on the benzofuran core are critical determinants of biological efficacy. For instance, the 6-methoxy group has been identified as a crucial element for enhancing the antiproliferative activity of benzofuran derivatives. In a comparative study of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives, compounds bearing a 6-methoxy group exhibited significantly higher anticancer activity against various cancer cell lines, including HCT116, HeLa, HepG2, and A549, when compared to their unsubstituted counterparts. nih.gov This highlights the importance of the methoxy substituent at the C-6 position for potent cytotoxic effects.

Further emphasizing the role of substitution, a study on 3-methylbenzofuran derivatives demonstrated that a p-methoxy group on a phenyl substituent at the 2-position resulted in the most potent antiproliferative activity against the A549 cell line, with an IC50 value of 1.48 μM. nih.gov This activity was comparable to the reference drug staurosporine (IC50 = 1.52 μM), indicating that the interplay between substituents on both the benzofuran ring and its appendages is vital for maximizing anticancer potential.

In the context of antimicrobial activity, derivatives of this compound have shown promise. One such derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), exhibited selective antibacterial and anti-inflammatory properties. ijper.org When compared to other synthetic aurone (B1235358) derivatives, AU-23 demonstrated a unique profile of activity, suggesting that the specific combination of the 6-methoxy group and the naphthalen-1-ylmethylene moiety at the 2-position is key to its biological function. For instance, another synthetic aurone derivative, (Z)-2-(4-Benzyloxy-3-methoxy benzylidene)-4,6-dihydroxybenzofuran-3(2H)-one, was noted for its high antibacterial activity against gram-positive bacteria, showcasing how different substitution patterns on the benzylidene ring can influence the spectrum of antimicrobial action. ijper.org

The core structure of the benzofuran ring itself also plays a defining role in the biological activity. Modifications to the benzofuranone system, such as the introduction of different substituents or fusion with other heterocyclic rings, can lead to a wide range of pharmacological effects. This versatility establishes the benzofuran scaffold as a valuable template in drug discovery. rsc.org

Below are interactive data tables summarizing the comparative biological activities of various benzofuran derivatives.

| Compound | Scaffold | Substituents | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|---|

| 1-(6-methoxybenzofuran-3-yl)-1H-1,2,3-triazole derivative | Benzofuran-triazole | 6-methoxy | HCT-116 | 0.87 |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative | Benzofuran-triazole | Unsubstituted | HCT-116 | >10 |

| 3-methyl-2-(p-methoxybenzoyl)benzofuran | 3-Methylbenzofuran | p-methoxybenzoyl at C2 | A549 | 1.48 |

| Staurosporine (Reference) | - | - | A549 | 1.52 |

| Compound | Scaffold | Substituents | Microorganism | Activity |

|---|---|---|---|---|

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | Benzofuran-3(2H)-one | 6-methoxy, 2-(naphthalen-1-ylmethylene) | Staphylococcus aureus (MRSA) | Selective antibacterial |

| (Z)-2-(4-Benzyloxy-3-methoxy benzylidene)-4,6-dihydroxybenzofuran-3(2H)-one | Benzofuran-3(2H)-one | 4,6-dihydroxy, 2-(4-benzyloxy-3-methoxybenzylidene) | Gram-positive bacteria | High activity |

Emerging Research Directions and Future Perspectives

: A Call for Investigation

Given the absence of a substantial body of existing research, the future directions for 6-methoxy-7-methylbenzofuran-3(2H)-one are entirely open to exploration. The following sections outline hypothetical but scientifically grounded avenues for future investigation, based on the general knowledge of the broader benzofuran (B130515) class of compounds.

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Currently, there are no specifically documented synthetic routes for this compound in prominent chemical literature. However, established methods for the synthesis of substituted benzofuranones could be adapted and optimized for this specific target. Future research could focus on:

Regioselective Synthesis: Developing synthetic strategies that precisely control the placement of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring is crucial. Methodologies starting from appropriately substituted phenols or catechols would be a logical starting point.

Catalytic Approaches: The exploration of transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed cyclizations, could offer efficient and high-yielding pathways. These methods often provide advantages in terms of mild reaction conditions and functional group tolerance.

Flow Chemistry: For potential scalability and improved reaction control, the development of continuous flow synthesis methods could be a forward-looking approach. This can lead to higher purity, reduced reaction times, and safer handling of reactive intermediates.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Starting Materials | Key Transformation | Potential Advantages |

| Intramolecular Cyclization | Substituted α-phenoxy ketones | Acid or base-mediated ring closure | Well-established methodology |

| Metal-Catalyzed Cyclization | Substituted phenols and alkynes | Palladium or copper catalysis | High efficiency and selectivity |

| Photochemical Synthesis | Ortho-substituted aromatic ketones | UV light-induced cyclization | Novel and potentially green method |

Exploration of Diverse Biological Targets beyond Current Studies

The biological activity of this compound is currently uncharacterized. The broader benzofuran class, however, is known to interact with a wide array of biological targets. Future screening of this compound could be directed towards:

Anticancer Activity: Many benzofuran derivatives have shown promise as anticancer agents by targeting various mechanisms, including tubulin polymerization, kinase inhibition, and induction of apoptosis. merckmillipore.com

Antimicrobial Properties: The benzofuran scaffold is present in compounds with antibacterial and antifungal activities. Screening against a panel of pathogenic bacteria and fungi could reveal potential applications in infectious disease research.

Anti-inflammatory Effects: Some benzofurans are known to modulate inflammatory pathways. Investigating the effect of this compound on key inflammatory markers and enzymes would be a valuable area of research.

Neurological Activity: Given that some benzofuran-containing molecules exhibit activity in the central nervous system, exploring potential interactions with neuroreceptors and enzymes could uncover novel therapeutic avenues.

Integration of Advanced Computational Approaches for Rational Design

In the absence of experimental data, computational modeling provides a powerful tool to predict the properties and potential biological activities of this compound. Future computational studies could include:

Molecular Docking: Docking studies against a wide range of known protein targets (e.g., kinases, enzymes involved in microbial metabolism, etc.) could help to prioritize experimental screening efforts by identifying potential biological targets.

Pharmacophore Modeling: Based on the structures of known active benzofuran derivatives, a pharmacophore model could be developed to assess the potential of this compound to fit the binding requirements of specific targets.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties would be essential in the early stages of evaluation to gauge its drug-likeness and potential liabilities.

A table summarizing potential computational approaches is provided below:

| Computational Method | Objective | Potential Insights |

| Molecular Docking | Identify potential biological targets | Binding affinity and mode of interaction |

| Pharmacophore Modeling | Assess fit to known active sites | Likelihood of activity against specific targets |

| ADMET Prediction | Evaluate drug-likeness | Potential for bioavailability and toxicity |

Biosynthetic Pathway Elucidation (if naturally occurring compound)

There is currently no evidence to suggest that this compound is a naturally occurring compound. Should it be discovered in a natural source, such as a plant or microorganism, a significant area of future research would be the elucidation of its biosynthetic pathway. This would involve identifying the precursor molecules and the enzymes responsible for its formation.

Potential as Research Probes or Tool Compounds in Biological Systems

If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a valuable research tool. This could involve:

Fluorescent Labeling: Modification of the molecule to include a fluorescent tag could allow for its use in cellular imaging to visualize the localization of its target.

Affinity Probes: Immobilization of the compound on a solid support could be used for affinity chromatography to isolate and identify its binding partners from complex biological samples.

Conclusion

Summary of Key Research Findings and Advancements

Research into benzofuran-3(2H)-one and its derivatives has unveiled a wealth of biological activities, positioning this chemical scaffold as a significant area of interest in medicinal chemistry. While direct studies on 6-methoxy-7-methylbenzofuran-3(2H)-one are not extensively documented in publicly available research, the collective findings for structurally related compounds provide a strong indication of its potential. Key advancements in the broader class of substituted benzofuranones center on their anticancer, anti-inflammatory, and antimicrobial properties.

Derivatives featuring the benzofuran (B130515) core have demonstrated notable cytotoxic effects against a range of cancer cell lines. For instance, compounds similar to this compound have shown potent antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cells. The presence and position of substituents like methoxy (B1213986) and methyl groups are critical for this biological activity. nih.gov Some benzofuran derivatives have been found to induce apoptosis in leukemia cells by increasing the activity of caspases 3 and 7. The mechanism of action for some of these compounds is believed to involve the inhibition of tubulin polymerization, a process crucial for cell division. cymitquimica.com

In the realm of anti-inflammatory research, various benzofuranones have been investigated for their ability to modulate inflammatory pathways. A notable finding is the ability of certain derivatives to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6). nih.gov For example, a novel synthetic aurone (B1235358), (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, was found to downregulate the expression of IL-6, IL-1β, iNOS, and TNF-α in stimulated macrophage cells. ijper.orgresearchgate.net

Furthermore, the benzofuran scaffold has been a template for the development of antimicrobial agents. Studies on compounds like (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives have shown activity against both gram-positive and gram-negative bacteria, as well as various fungal strains. niscpr.res.in The structural modifications on the benzofuran ring play a significant role in determining the spectrum and potency of the antimicrobial effects.

| Compound Class/Derivative | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Methoxy-methyl-benzofuran derivatives | Anticancer | Showed potent antiproliferative effects against breast (MCF-7) and lung (A549) cancer cell lines. | |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one | Anti-inflammatory | Downregulates pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. ijper.orgresearchgate.net | ijper.orgresearchgate.net |

| 6-Methoxy-1-benzofuran-3(2H)-one | Anticancer | Inhibits tubulin polymerization, showing high potency against A549, MCF7, and MDA-MB231 cancer cells. cymitquimica.com | cymitquimica.com |

| (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives | Antimicrobial | Screened for activity against gram-positive and gram-negative bacteria and fungi. niscpr.res.in | niscpr.res.in |

| Halogenated derivatives of benzofuran | Anticancer | Demonstrated significant cytotoxic activity against various cancer cell lines. researchgate.net | researchgate.net |

Significance of this compound as a Research Subject

The compound this compound holds considerable significance as a research subject primarily due to its core benzofuranone structure, which is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery. The diverse biological activities observed in its close analogs underscore the potential of this specific molecule.

The substitution pattern of a methoxy group at the 6-position and a methyl group at the 7-position is particularly noteworthy. These groups can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for specific biological targets. The methoxy group, for instance, is known to be crucial for the biological activity in many related compounds. Therefore, this compound represents a unique and specific molecular architecture that warrants investigation to understand how this particular arrangement of functional groups modulates biological activity.

Furthermore, this compound can serve as a valuable starting material or intermediate for the synthesis of more complex molecules and libraries of derivatives. By systematically modifying the core structure, researchers can conduct detailed structure-activity relationship (SAR) studies. These studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles for a variety of diseases.

Outlook on Future Contributions to Fundamental Chemical and Biological Sciences

The future research trajectory for this compound is promising and expected to contribute significantly to both chemical and biological sciences. A primary area of future work will be the development of efficient and scalable synthetic routes to produce this compound and its novel derivatives. Exploring new synthetic methodologies will not only provide access to these molecules for biological testing but also advance the field of organic synthesis.

In the biological sciences, the immediate goal will be to conduct comprehensive screening of this compound for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects. Based on the activities observed in related structures, it is hypothesized that this compound will exhibit interesting biological profiles. ijper.orgniscpr.res.in

Should promising activities be identified, subsequent research will focus on elucidating the mechanism of action. This could involve identifying specific cellular targets, such as enzymes or receptors, and studying the downstream signaling pathways affected by the compound. Techniques like molecular docking could provide insights into the binding interactions with potential targets. ijper.org These mechanistic studies are crucial for understanding the fundamental biology of the diseases being targeted and for the rational design of next-generation therapeutic agents.

Ultimately, the study of this compound and its analogs will contribute to the broader understanding of the structure-activity relationships within the benzofuranone class of compounds. This knowledge is invaluable for the design of new chemical entities with tailored biological functions, potentially leading to the development of novel therapeutics that can address unmet medical needs.

Q & A

Q. What are the common synthetic routes for 6-methoxy-7-methylbenzofuran-3(2H)-one, and how can purity be optimized?

Methodological Answer: A practical synthesis involves converting 2-hydroxy-3-methoxybenzoic acid to 7-methoxy-3-acetoxybenzofuran, followed by hydrolysis and methylation. Key steps include protecting the hydroxyl group during acetylation to avoid side reactions and using column chromatography for purification . For scale-up, solvent selection (e.g., ethanol for recrystallization) and controlled hydrolysis conditions (pH, temperature) are critical to minimize impurities. Monitoring reaction progress via TLC (using ethyl acetate/hexane, 3:7) ensures intermediate purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For example, the methoxy group (δ ~3.8 ppm) and methyl group (δ ~2.3 ppm) in ¹H NMR, coupled with carbonyl resonance (δ ~170 ppm) in ¹³C NMR, validate the structure .

- GC/MS : Effective for detecting volatile derivatives, especially when analyzing trace impurities. Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility for GC/MS analysis .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and planar conformation of the benzofuran core, as demonstrated in related benzofuran derivatives .

Q. How does substitution at the benzofuran core influence stability under experimental conditions?

Methodological Answer: Electron-donating groups (e.g., methoxy) increase stability by resonance stabilization of the aromatic system. However, steric hindrance from methyl groups may reduce reactivity in nucleophilic substitutions. Stability in solution is pH-dependent: acidic conditions protonate the carbonyl, increasing susceptibility to hydrolysis. Store samples in anhydrous DMSO or acetonitrile at −20°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory data in pharmacological activity studies of benzofuran derivatives be resolved?

Methodological Answer: Contradictions often arise from differences in substituent regiochemistry or assay conditions. For example, 6-methoxy-7-methyl derivatives may show variable antimicrobial activity due to steric effects on target binding. To resolve discrepancies:

- Standardize bioassays (e.g., MIC testing with consistent bacterial strains).

- Perform molecular docking studies to correlate substituent positions with binding affinity.

- Validate results using isogenic strains or knockout models to isolate target interactions .

Q. What advanced strategies optimize regioselectivity in benzofuran functionalization?

Methodological Answer:

- Directed C−H Activation : Use palladium catalysts with directing groups (e.g., pyridinyl) to selectively functionalize the C5 position.

- Electrophilic Aromatic Substitution : Control regiochemistry via Lewis acids (e.g., AlCl₃) to direct methoxy or methyl groups to specific positions.

- Microwave-Assisted Synthesis : Enhances yield and selectivity in multi-step reactions (e.g., one-pot pseudo three-component methods for fused benzofurans) .

Q. How can stability issues during atmospheric sampling (e.g., ozone interference) be mitigated?

Methodological Answer: Ozone reacts with unsaturated bonds in benzofuran derivatives, leading to degradation. Mitigation strategies include:

- Derivatization : Convert the compound to a stable adduct (e.g., using ozone scavengers like sodium thiosulfate).

- Real-Time Monitoring : Measure ozone levels during air sampling and adjust collection times to low-ozone periods.

- SPME (Solid-Phase Microextraction) : Use carboxen/polydimethylsiloxane fibers for rapid, non-destructive sampling .

Q. What computational methods predict structure-activity relationships (SAR) for benzofuran derivatives?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- QSAR Models : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., Hammett σ values) with biological activity.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess binding stability, particularly for methyl and methoxy substituents .

Q. How can reaction yields be improved in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., acetylation).

- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C on silica) for Suzuki-Miyaura couplings.

- Byproduct Management : Employ in-situ IR spectroscopy to monitor intermediate formation and quench side reactions early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.